molecular formula C24H30N2O4 B046471 Tetraethyl squarate CAS No. 121496-65-9

Tetraethyl squarate

Cat. No. B046471
M. Wt: 410.5 g/mol
InChI Key: WQOCBXDIJFBKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl squarate (TES) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TES is a squaric acid derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Tetraethyl squarate is not well understood. However, it is believed that Tetraethyl squarate acts as a Michael acceptor and reacts with various nucleophiles such as amines, thiols, and alcohols. This reaction leads to the formation of a covalent bond between Tetraethyl squarate and the nucleophile.

Biochemical And Physiological Effects

Tetraethyl squarate has shown potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Tetraethyl squarate has also been shown to induce apoptosis in cancer cells. However, the exact mechanism of Tetraethyl squarate-induced apoptosis is not well understood.

Advantages And Limitations For Lab Experiments

Tetraethyl squarate has several advantages as a reagent in organic synthesis. It is a stable compound that can be easily synthesized in large quantities. Tetraethyl squarate is also relatively cheap compared to other reagents used in organic synthesis. However, Tetraethyl squarate has some limitations as well. It is a toxic compound that can cause harm if not handled properly. Tetraethyl squarate also has a low boiling point, which makes it difficult to handle in some reactions.

Future Directions

There are several future directions for Tetraethyl squarate research. One of the most promising directions is the development of Tetraethyl squarate-based anti-cancer drugs. Tetraethyl squarate can also be used as a building block in the synthesis of various organic molecules with potential applications in medicine and materials science. Further research is needed to understand the mechanism of action of Tetraethyl squarate and its potential applications in various scientific fields.
Conclusion:
In conclusion, Tetraethyl squarate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethyl squarate in various scientific fields.

Synthesis Methods

Tetraethyl squarate can be synthesized using several methods. One of the most common methods is the reaction between ethyl acetoacetate and ethyl chloroformate. This reaction produces Tetraethyl squarate along with ethyl carbamate as a byproduct. Another method involves the reaction between ethyl acetoacetate and carbon tetrachloride in the presence of aluminum chloride as a catalyst. This method produces Tetraethyl squarate and aluminum chloride as a byproduct.

Scientific Research Applications

Tetraethyl squarate has shown potential in various scientific research applications. One of the most promising applications of Tetraethyl squarate is in the field of organic synthesis. Tetraethyl squarate can be used as a reagent in various organic reactions such as Michael addition, aldol condensation, and cycloaddition reactions. Tetraethyl squarate has also been used as a building block in the synthesis of various organic molecules.

properties

CAS RN

121496-65-9

Product Name

Tetraethyl squarate

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-[4-(diethylamino)-2-hydroxyphenyl]-4-[4-(diethylamino)-3-hydroxyphenyl]cyclobutane-1,3-dione

InChI

InChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3

InChI Key

WQOCBXDIJFBKAH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O

Other CAS RN

121496-65-9

synonyms

1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium
tetraethyl squarate

Origin of Product

United States

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